molecular formula C9H12ClN3O2 B1478178 4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one CAS No. 2091157-70-7

4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one

Cat. No. B1478178
CAS RN: 2091157-70-7
M. Wt: 229.66 g/mol
InChI Key: NXRUAGBDERQKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol . It is not intended for human or veterinary use and is primarily used for research purposes .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives are integral in medicinal chemistry, offering a scaffold for developing treatments for various human diseases. The pyrrolidine ring's sp^3 hybridization, stereochemistry contribution, and 3D structural advantage due to non-planarity are crucial for exploring pharmacophore space and enhancing target selectivity. These characteristics facilitate the design of novel biologically active compounds with diverse biological profiles. Pyrrolidine derivatives have been investigated for their structure-activity relationships, with specific attention to stereochemistry's role in biological activity and binding modes to enantioselective proteins (Petri et al., 2021).

Pyridazinone Compounds as Selective COX-2 Inhibitors

Pyridazinones, specifically those vicinally disubstituted, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, offering a therapeutic avenue for pain and inflammation associated with conditions like arthritis. These compounds, exemplified by ABT-963, demonstrate excellent selectivity, aqueous solubility, and oral anti-inflammatory potency, marking their significance in drug development for inflammatory diseases (Asif, 2016).

Synthetic Protocols and Biological Activities of Pyridazinones

Synthetic strategies for pyridazinones involve the addition of hydrazine derivatives to appropriate carbon chains, with variations in the starting materials leading to diverse pyridazinone derivatives. These compounds are noteworthy for their broad spectrum of biological activities, particularly concerning the cardiovascular system. The structural flexibility and functional group variability of pyridazinones underlie their pharmacological importance, offering a versatile framework for developing therapeutic agents with targeted biological activities (Jakhmola et al., 2016).

properties

IUPAC Name

5-chloro-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c10-8-7(3-11-12-9(8)15)13-2-1-6(4-13)5-14/h3,6,14H,1-2,4-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRUAGBDERQKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one
Reactant of Route 2
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4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one
Reactant of Route 3
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4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one
Reactant of Route 4
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one
Reactant of Route 6
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one

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